molecular formula C17H26N2O2 B7920249 [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid

[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid

Cat. No.: B7920249
M. Wt: 290.4 g/mol
InChI Key: VBWKGKUMBBMLRS-UHFFFAOYSA-N
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Description

[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic amino acid derivative featuring a pyrrolidine ring substituted with a benzyl group, an isopropylamine side chain, and an acetic acid moiety. Its structure combines hydrophobic (benzyl, isopropyl) and hydrophilic (-COOH) functional groups, enabling diverse chemical interactions such as hydrogen bonding, metal chelation, and hydrophobic interactions. While direct studies on this compound are scarce in the provided evidence, insights can be drawn from structurally related compounds and acetic acid-modified materials discussed in uranium adsorption research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-benzylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)19(13-17(20)21)12-16-9-6-10-18(16)11-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWKGKUMBBMLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the cyclization of an appropriate precursor, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The isopropyl-amino group is then added via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyrrolidine ring.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential applications in treating neurological and psychiatric disorders. Its structural attributes suggest that it may interact with neurotransmitter systems, potentially modulating mood and cognition. This property makes it a candidate for further investigation in the development of antidepressants and anxiolytics.

Pharmacological Research

Research indicates that [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid can serve as a lead compound for new drug development. Its ability to bind to various biological targets suggests potential therapeutic roles in treating conditions such as anxiety, depression, and possibly neurodegenerative diseases. Computational docking studies have shown promising interactions with neurotransmitter receptors, which are crucial for understanding its pharmacological effects.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product. The compound's synthetic accessibility allows for modifications that could enhance its pharmacological properties .

The biological activity of the compound has been investigated through various studies that assess its interaction with enzymes and receptors. For instance, it may inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic applications. The exploration of its effects on cellular mechanisms is crucial for understanding its potential toxicity and efficacy .

Comparative Analysis with Related Compounds

The structural features of this compound allow it to be compared with other compounds that share similar characteristics. Below is a comparative table highlighting notable compounds and their properties:

Compound NameStructural FeaturesNotable Properties
(S)-CitalopramSelective serotonin reuptake inhibitorAntidepressant activity
(S)-FluoxetineSelective serotonin reuptake inhibitorWidely used antidepressant
(R)-BupropionAminoketone antidepressantDopamine-norepinephrine reuptake inhibitor
(S)-KetamineNMDA receptor antagonistRapid antidepressant effects

These comparisons illustrate how structural variations can lead to distinct biological activities, emphasizing the unique potential of this compound in drug development.

Future Research Directions

To fully realize the therapeutic potential of this compound, future research should focus on:

  • In vivo studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic studies to elucidate its interactions at the molecular level.
  • Clinical trials to assess safety and efficacy in human subjects.

Continued exploration of this compound could lead to significant advancements in the treatment of various mental health disorders and other related conditions.

Mechanism of Action

The mechanism of action for [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The acetic acid group (-COOH) is a critical feature shared with modified biochars like acetic acid-treated sludge-based biochar (ASBB). ASBB demonstrated enhanced uranium adsorption due to increased porosity and -COOH density . Similarly, the -COOH group in the target compound may facilitate metal ion binding, though its efficacy depends on steric effects from the benzyl and isopropyl groups.

Table 1: Functional Group and Structural Comparison
Compound Functional Groups Key Structural Features Adsorption Performance (Uranium)
[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid -COOH, -N(isopropyl), benzyl-pyrrolidine Branched amine, aromatic ring Not reported
ASBB (Acetic acid-modified biochar) -COOH, -OH, porous carbon High surface area, pore expansion 97.8% removal at 10 mg/L
[3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid () -COOH, benzyloxy, pyrrolidine Ester-linked benzyl group Discontinued; no data available

Adsorption Mechanisms

  • Target Compound: Potential chelation via -COOH and amine groups. The benzyl group may enhance hydrophobic interactions with organic pollutants or metal complexes.
  • ASBB: Dominant -COOH groups enable monodentate coordination with U(VI), achieving rapid equilibrium (5 min) and high capacity (97.8% removal) .
  • Amino-Functionalized Mesoporous Silica: Achieved 119.16 mg/g uranium uptake via amine-U(VI) coordination, highlighting the role of nitrogenous groups .

Structural Influences on Performance

  • Benzyl Group: Increases hydrophobicity, which could improve selectivity for nonpolar contaminants but reduce solubility in aqueous systems.
  • Isopropylamine : Steric hindrance from the branched amine may limit interactions with larger ions, contrasting with ASBB’s unhindered -COOH groups .

Biological Activity

[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid, a compound characterized by its unique structural features, including a pyrrolidine ring, a benzyl group, and an isopropyl-amino group, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound can be classified as an amino acid derivative due to the presence of both an amine and a carboxylic acid functional group. Its structural attributes suggest potential interactions with various biological macromolecules, making it a candidate for drug development targeting neurological and psychiatric disorders.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:

  • Neurotransmitter Receptors : The compound may exhibit activity against receptors involved in mood regulation and cognition.
  • Enzymes : It has been shown to interact with enzymes that play roles in metabolic pathways.

The compound's effects are thought to arise from binding to these targets, leading to changes in their activity and subsequent biological responses. This includes modulation of signal transduction pathways and gene expression regulation.

In Vitro Studies

Recent studies have employed computational models to predict the pharmacological effects of this compound. These models indicate that compounds with similar structures exhibit significant activity against various biological targets. For instance:

  • Binding Affinity : Docking studies have shown promising interactions with neurotransmitter receptors, suggesting potential antidepressant properties.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in neurotransmitter metabolism.

Case Studies

  • Neuroprotective Properties : A study investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival through antioxidant mechanisms.
  • Anticancer Activity : Research has highlighted the potential anticancer properties of related compounds with similar structural features. These studies suggest that such compounds may induce apoptosis in cancer cells and inhibit tumor growth.

Comparative Analysis

To better understand the potential of this compound, a comparison with other structurally related compounds is presented below:

Compound NameStructural FeaturesNotable Properties
(S)-CitalopramSelective serotonin reuptake inhibitorAntidepressant activity
(S)-FluoxetineSelective serotonin reuptake inhibitorWidely used antidepressant
(R)-BupropionAminoketone antidepressantDopamine-norepinephrine reuptake inhibitor
(S)-KetamineNMDA receptor antagonistRapid antidepressant effects

This table illustrates how variations in structure can lead to distinct biological activities, underscoring the potential therapeutic avenues for this compound.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMR (400 MHz)δ 1.2 (d, 6H, isopropyl), δ 3.4 (m, pyrrolidine)
ESI-MSm/z 333.2 [M+H]⁺
HPLC Retention Time8.2 min (C18, 70% acetonitrile)

Q. Table 2. Optimized Reaction Conditions for High Yield

ParameterOptimal ValueImpact on Yield
Temperature60°CPrevents degradation
Catalyst (Pd/C)5% w/wMinimizes over-reduction
SolventEthanol/water (3:1)Balances polarity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.